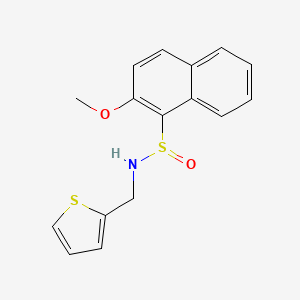

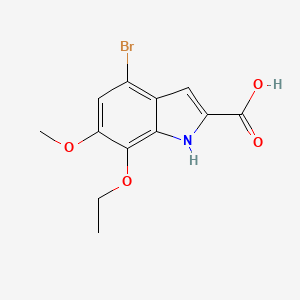

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, like the one in your compound, are a significant group of heterocyclic compounds. They are found in many bioactive aromatic compounds and have been used in various synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely. The indole group itself is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The exact structure of your compound would depend on the specific locations and types of the sulfonyl and methylsulfanyl groups.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that your compound can undergo would depend on the exact arrangement and types of functional groups present.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. In general, indoles are crystalline and colorless in nature with specific odors . The exact properties of your compound would depend on the specific arrangement and types of functional groups present.Scientific Research Applications

- AKOS016914727 has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanisms and evaluate its efficacy in vivo .

- Inflammation plays a crucial role in various diseases. Some studies suggest that AKOS016914727 exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. Researchers have investigated its impact on cytokines, chemokines, and immune cells .

- AKOS016914727 has been studied for its potential neuroprotective effects. It may help mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are particularly interested in its application in neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

- Preliminary research indicates that AKOS016914727 might have cardiovascular benefits. It could influence vascular function, reduce oxidative damage, and improve endothelial health. Investigations have focused on its impact on blood vessels and heart tissue .

- AKOS016914727 exhibits antimicrobial properties against certain bacteria and fungi. Researchers have explored its potential as an alternative or adjunct therapy in infections. However, more studies are needed to determine its spectrum of activity and safety .

- Some studies suggest that AKOS016914727 could modulate metabolic pathways related to glucose homeostasis, lipid metabolism, and adipose tissue function. Researchers are investigating its role in managing metabolic disorders and obesity .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotection and Neurodegenerative Diseases

Cardiovascular Health

Antimicrobial Activity

Metabolic Disorders and Obesity

Mechanism of Action

Future Directions

The future directions for research on indole derivatives are vast. Given their diverse biological activities, there is immense potential to explore these compounds for newer therapeutic possibilities . The specific future directions for your compound would depend on its exact biological activities and potential applications.

properties

IUPAC Name |

N-(2,3-dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-22-14-7-6-12(10-16-14)15(19)17-23(20,21)18-9-8-11-4-2-3-5-13(11)18/h2-7,10H,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOLXRMYUWPBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydroindol-1-ylsulfonyl)-6-methylsulfanylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)

![3-(4-Bromophenyl)-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2639677.png)

![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)

![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)